molecular formula C14H20N2 B511855 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine CAS No. 931991-16-1

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine

Cat. No.: B511855
CAS No.: 931991-16-1
M. Wt: 216.32g/mol
InChI Key: WCKAYQGAMZNKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is an organic compound with the molecular formula C14H20N2 This compound features a cyclohexene ring and a pyridine ring connected through an ethylamine linkage

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    [2-(Cyclohex-1-en-1-yl)ethyl][1-(pyridin-3-yl)ethyl]amine: Similar structure but with a different substitution pattern on the pyridine ring.

    2-(Cyclohex-1-en-1-yl)ethylamine: Lacks the pyridine ring, resulting in different chemical and biological properties.

    1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazole ring instead of a pyridine ring.

Uniqueness

The unique combination of a cyclohexene ring and a pyridine ring in [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine imparts distinct chemical reactivity and biological activity. This structural arrangement allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKAYQGAMZNKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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